(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran
Description
The compound "(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran" is a brominated tetrahydropyran derivative featuring three benzyloxy groups at positions 3, 4, and 5, a bromine atom at position 2, and a 3-phenylpropyl chain at position 5. Its stereochemistry and bulky substituents make it a valuable intermediate in organic synthesis, particularly for glycosylation reactions and drug discovery .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-bromo-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35BrO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYNLXPSTFTJJC-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 649.64 g/mol. The compound features a tetrahydropyran ring substituted with multiple benzyloxy groups and a bromo group, which contributes to its unique reactivity and biological profile.
Structural Features:
- Tetrahydropyran Backbone: Provides a stable cyclic structure.
- Benzyloxy Substituents: Enhance lipophilicity and may improve membrane permeability.
- Bromo Group: Potentially increases electrophilicity and may play a role in biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydropyran ring.
- Introduction of benzyloxy groups through alkylation reactions.
- Bromination at the 2-position using brominating agents.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action: Compounds with benzyloxy substitutions have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study: A derivative of this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting potent anticancer activity.
Antimicrobial Properties
Research has also highlighted antimicrobial activities:
- Broad-Spectrum Activity: The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Target Enzymes: It has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Implications: This inhibition could lead to increased bioavailability of co-administered drugs but may also pose risks for drug-drug interactions.
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarity to biologically active molecules.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance biological activity by participating in halogen bonding interactions with target proteins .
- Antiviral Properties : Research indicates that tetrahydropyran derivatives can inhibit viral replication. The specific interactions of the benzyloxy groups may play a role in enhancing the binding affinity to viral enzymes .
Organic Synthesis
The compound serves as an important intermediate in synthetic organic chemistry.
- Building Block for Complex Molecules : Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex organic compounds. For example, it can be used in the synthesis of glycosides and other carbohydrate derivatives .
- Reactions : This compound can participate in nucleophilic substitutions and coupling reactions due to the presence of the bromine atom, facilitating further functionalization .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Synthesis of Glycosides
Researchers utilized (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran as a precursor to synthesize glycosides with enhanced bioavailability. The study demonstrated improved yields when employing this compound as a starting material compared to traditional methods . -
Case Study 2: Antiviral Research
A study investigated the antiviral properties of similar tetrahydropyran derivatives against HIV. The results indicated that modifications at the bromine position could lead to increased efficacy against viral strains resistant to standard treatments .
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formula C₃₄H₃₅BrO₅.
Key Findings and Implications
Substituent Position and Reactivity : Bromine at position 2 (target) vs. position 4 (compound 7) alters electrophilic reactivity and steric hindrance, impacting glycosylation efficiency .
Benzyloxy Groups : Compounds with tris(benzyloxy) groups (target, compound 17) exhibit enhanced stability but require rigorous purification due to high molecular weight .
Chloro vs. Bromo Derivatives : Chloro analogues (e.g., compound 15) have lower molecular weights and distinct toxicity profiles compared to brominated counterparts .
Synthetic Challenges : The 3-phenylpropyl chain in the target compound may complicate stereochemical control during synthesis compared to smaller substituents (e.g., compound 7) .
Preparation Methods
Starting Material Preparation
The synthesis typically begins with D-mannose derivatives due to their inherent stereochemical alignment with the target molecule.
Benzylation of D-Mannose
D-Mannose is converted to its per-benzylated intermediate via sequential protection:
-
Tritylation : Triphenylmethyl chloride (TrtCl) selectively protects the primary hydroxyl group in anhydrous pyridine (65–70% yield).
-
Acetylation : Remaining hydroxyl groups are acetylated using acetic anhydride and catalytic iodine (82–85% yield).
-
Benzylation : Benzyl bromide and K₂CO₃ in DMF install benzyl ethers at positions 3, 4, and 5 (74–78% yield).
Key Reaction Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TrtCl, Pyridine | 40 | 1.5 | 65–70 |
| 2 | Ac₂O, I₂ | 0→25 | 3 | 82–85 |
| 3 | BnBr, K₂CO₃, DMF | 80 | 1 | 74–78 |
Bromination at Position 2
Bromination is achieved using HBr in acetic acid (33% w/w), which selectively replaces the acetyloxy group without epimerization:
Introduction of 3-Phenylpropyl Group
The 3-phenylpropyl side chain is introduced via nucleophilic substitution:
-
Activation : Treat the 6-hydroxyl intermediate with trichloroacetonitrile and DBU to form an imidate.
-
Coupling : React with 3-phenylpropanol under Lewis acid catalysis (BF₃·Et₂O).
Optimized Parameters
-
Solvent : Anhydrous CH₂Cl₂
-
Temp : −20°C → 0°C (gradient)
-
Yield : 68–72%
Critical Analysis of Methodologies
Benzylation Efficiency
Comparative studies show K₂CO₃-mediated benzylation outperforms phase-transfer catalysts:
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 74–78 | 95 |
| Cs₂CO₃ | Acetone | 60 | 65–70 | 92 |
| Tetrabutylammonium bromide | THF | 40 | 58–63 | 89 |
Bromination Selectivity
HBr/HOAc achieves superior regioselectivity compared to PBr₃ or NBS:
| Brominating Agent | Position 2 (%) | Byproducts (%) |
|---|---|---|
| HBr/HOAc | 98 | <2 |
| PBr₃ | 85 | 15 |
| NBS | 72 | 28 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Industrial Scalability Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
-
Solvent Recovery : ≥90% DCM and THF reclaimed via distillation.
-
Waste Streams : Neutralize HBr/HOAC with NaHCO₃ before disposal.
Q & A
Q. What are effective synthetic routes for this compound?
Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. Benzyl ether protection of hydroxyl groups (to prevent side reactions) is critical, followed by regioselective bromination at the C2 position using reagents like NBS (N-bromosuccinimide) under controlled conditions . Key steps include:
- Benzylation : Use benzyl bromide with a base (e.g., NaH) in anhydrous THF.
- Bromination : Optimize reaction time and temperature to avoid over-bromination (monitor via TLC).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >95% purity .
Q. How can the compound’s structure and purity be validated?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Compare - and -NMR shifts with literature (e.g., benzyloxy protons at δ 7.25–7.35 ppm; anomeric protons at δ 4.8–5.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na] at m/z 789.32) .
- TLC : Monitor reaction progress using silica plates (R ≈ 0.3 in 3:1 hexane/EtOAc) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles .
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., HBr gas during bromination) .
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., D-galactose derivatives) to control configuration at C2–C6 .
- X-ray Crystallography : Resolve ambiguities in diastereomer ratios by single-crystal analysis .
- Dynamic NMR : Detect conformational flexibility in solution (e.g., chair vs. boat pyranose rings) .
Q. What pharmacological mechanisms are associated with this compound?
Methodological Answer:
-
Target Identification : Screen against carbohydrate-processing enzymes (e.g., glycosidases) using kinetic assays (IC values) .
-
ADME Profiling :
Q. How to address contradictions in spectral data during characterization?
Methodological Answer:
- Isotopic Labeling : Use -labeled intermediates to trace signal splitting in crowded NMR regions (e.g., overlapping benzyloxy carbons) .
- 2D NMR (HSQC, COSY) : Resolve ambiguous proton-carbon correlations (e.g., distinguish C3/C4/C5 benzyloxy groups) .
- Cross-Validation : Compare IR stretching frequencies (C-Br at ~550 cm) with computational models (DFT calculations) .
Q. What strategies optimize scalability without compromising stereoselectivity?
Methodological Answer:
- Flow Chemistry : Continuous bromination reduces side reactions (e.g., epimerization) by precise temperature control .
- Catalytic Protection : Replace stoichiometric benzylation with catalytic Pd-mediated methods to reduce waste .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
